

# Pilaralisib vs other PI3K inhibitors efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Pilaralisib

CAS No.: 934526-89-3

Cat. No.: S547960

Get Quote

## PI3K Inhibitors at a Glance

| Inhibitor Name             | Primary Selectivity                                   | Key Indications (Approved or in Trials)                       | Notable Efficacy Findings                                                                                      | Key Safety Concerns                       |
|----------------------------|-------------------------------------------------------|---------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|-------------------------------------------|
| <b>Pilaralisib (XL147)</b> | Pan-PI3K ( $\alpha$ , $\beta$ , $\delta$ , $\gamma$ ) | Enterovirus replication, solid tumors [1] [2]                 | Reduced EV71-induced mortality by 50-80% in animal models; low cellular safety profile (CC50: ~14,828 nM) [1]. | Suboptimal cellular safety profile [1].   |
| <b>Alpelisib</b>           | PI3K $\alpha$ selective                               | <b>Approved:</b> PIK3CA-mutated, HR+/HER2- breast cancer [2]. | Superior 6-month PFS in PIK3CA-mutated breast cancer; ranks high in efficacy analyses [3] [4].                 | Hyperglycemia, rash, diarrhea [5].        |
| <b>Copanlisib</b>          | Pan-PI3K ( $\alpha/\delta > \beta/\gamma$ )           | <b>Approved:</b> Follicular lymphoma [6].                     | Activity in hematologic malignancies and solid tumors; lower incidence of severe                               | Hyperglycemia, hypertension, fatigue [6]. |

| Inhibitor Name               | Primary Selectivity                        | Key Indications (Approved or in Trials)                                   | Notable Efficacy Findings                                                                             | Key Safety Concerns                                                                       |
|------------------------------|--------------------------------------------|---------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|
|                              |                                            |                                                                           | toxicity due to IV dosing [7] [6].                                                                    |                                                                                           |
| <b>Idelalisib</b>            | PI3K $\delta$ selective                    | <b>Approved:</b> CLL, SLL, Follicular Lymphoma [6].                       | Effective in hematologic cancers like CLL; high ORR in relapsed/refractory iNHL [6] [3].              | Boxed warnings for hepatotoxicity, severe diarrhea, colitis, pneumonitis, infections [6]. |
| <b>Buparlisib (BKM120)</b>   | Pan-PI3K                                   | Solid tumors (e.g., breast cancer) - clinical development hampered [2].   | Showed favorable ORR in meta-analysis but development halted in solid tumors due to toxicity [4] [2]. | Poor tolerance, mood disturbances, elevated liver enzymes, on-target toxicities [2].      |
| <b>Inavolisib (GDC-0077)</b> | PI3K $\alpha$ selective (mutant-degrading) | Breast cancer (in clinical trials) [7] [5].                               | Improved overall survival in PIK3CA-mutated breast cancer; manages feedback mechanisms [7] [5].       | Hyperglycemia, stomatitis, diarrhea; side effects led to some study discontinuations [5]. |
| <b>Capivasertib</b>          | AKT inhibitor                              | <b>Approved:</b> PIK3CA/AKT1/PTEN-altered HR+/HER2-breast cancer [3] [8]. | Effective and safe for solid cancers like breast cancer in network meta-analysis [3].                 | Generally a more manageable safety profile compared to some PI3K inhibitors [3].          |

## A Closer Look at the Experimental Data

For a researcher, the context of the experimental data is crucial. Here is a summary of the key methodologies and findings related to **Pilaralisib** and the broader inhibitor landscape.

- **Pilaralisib's Antiviral Protocol:** The primary efficacy data for **Pilaralisib** comes from a study on Enterovirus 71 (EV71) [1].
  - **Methodology:** The antiviral activity was assessed using a **plaque assay** in Vero cells. The cells were infected with EV71 and then treated with serial dilutions of **Pilaralisib**. After incubation, the cells were overlaid with a medium containing agarose to restrict viral spread. Post-fixation and staining, the number of viral plaques were counted to quantify infectious virus reduction [1].
  - **Mechanism Insight:** The study used **western blot analysis** to demonstrate that **Pilaralisib** inhibits the phosphorylation of AKT (a key downstream effector of PI3K), confirming that its antiviral effect is mediated through the suppression of the PI3K/AKT signaling pathway, which the virus exploits for its replication [1].
- **Efficacy Comparisons in Breast Cancer:** A systematic review and network meta-analysis directly compared several PI3K inhibitors for breast cancer, though **Pilaralisib** was not included in this analysis [4].
  - **Key Finding:** The analysis concluded that among the inhibitors studied (Alpelisib, Buparlisib, Pictilisib, and Taselisib), **Alpelisib and Buparlisib had superior efficacy and safety profiles** for treating PIK3CA-mutated breast cancer [4].
  - **Outcome Measures:** Efficacy was primarily judged by **Objective Response Rate (ORR)** and **6-month Progression-Free Survival (6m-PFS)**, with Alpelisib ranking first for 6m-PFS [4].

## The Evolving PI3K Inhibitor Pipeline

The field is moving towards agents with greater selectivity to improve therapeutic windows. **Pilaralisib** is not prominent in the current developmental pipeline for solid tumors, which is now dominated by mutant-selective and dual-targeting inhibitors [8] [2].

- **Next-Generation Inhibitors:** Drugs like **Inavolisib** are not only selective for the p110 $\alpha$  isoform but also designed to degrade the mutated p110 $\alpha$  protein, leading to more profound and potentially durable pathway inhibition [5].
- **Dual-Targeting Strategies:** **Gedatolisib** is a dual PI3K/mTOR inhibitor that targets all class I PI3K isoforms along with mTORC1 and mTORC2. This approach aims to overcome resistance that can emerge from inhibiting PI3K alone and is currently in Phase III trials for breast cancer [8].

## How to Make an Informed Choice

For researchers comparing these agents, the decision tree below outlines the key strategic considerations based on current evidence.



[Click to download full resolution via product page](#)

## Key Takeaways for Researchers

- **Pilaralisib's Niche:** Its most promising data is in **antiviral research** (e.g., against Enterovirus 71) [1]. For oncology, particularly solid tumors, other inhibitors have stronger clinical evidence.
- **The Selectivity Advantage:** In solid tumors, **isoform-selective PI3K $\alpha$  inhibitors (like Alpelisib and Inavolisib) and AKT inhibitors (like Capivasertib)** generally offer a better efficacy-toxicity profile compared to pan-PI3K inhibitors, making them the current preferred choices, especially in PIK3CA-mutant cancers [3] [4] [2].
- **Toxicity as a Limitation:** The clinical utility of many PI3K inhibitors, including **Pilaralisib** and Buparlisib, is often constrained by on-target toxicities (e.g., hyperglycemia, rash, hepatotoxicity), driving the development of next-generation agents [1] [6] [2].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. inhibits the replication of enteroviruses by targeting the... Pilaralisib [virologyj.biomedcentral.com]
2. The emerging role of PI3K inhibitors for solid tumour treatment ... [pmc.ncbi.nlm.nih.gov]
3. The efficacy and safety of PI3K and AKT inhibitors for ... [pubmed.ncbi.nlm.nih.gov]
4. Which Is the Most Appropriate PI3K Inhibitor for Breast ... [pmc.ncbi.nlm.nih.gov]
5. Breast Cancer Treatments: Drugs Targeting the PI3K/AKT ... [pmc.ncbi.nlm.nih.gov]
6. A Review of PI3K Inhibitors in B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
7. Combinatorial screen of targeted agents with the PI K 3 ... inhibitors [pmc.ncbi.nlm.nih.gov]
8. PI3K Inhibitor Pipeline Drugs Insights Report 2025 Outlook [barchart.com]

To cite this document: Smolecule. [Pilaralisib vs other PI3K inhibitors efficacy comparison].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b547960#pilaralisib-vs-other-pi3k-inhibitors-efficacy-comparison>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)